4-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chloro group at the 4-position, a hydroxyethyl group at the 1-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated pyrazole derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 4-chloro-1-(2-oxoethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of 4-substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyethyl groups play crucial roles in binding to these targets, modulating their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity and specificity .
Comparison with Similar Compounds
4-Chloro-1H-pyrazole-3-carboxylic acid: Lacks the hydroxyethyl group, resulting in different chemical properties and biological activities.
1-(2-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid:
4-Bromo-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and biological effects.
Uniqueness: 4-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C6H7ClN2O3 |
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Molecular Weight |
190.58 g/mol |
IUPAC Name |
4-chloro-1-(2-hydroxyethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7ClN2O3/c7-4-3-9(1-2-10)8-5(4)6(11)12/h3,10H,1-2H2,(H,11,12) |
InChI Key |
URBVMQFVKXZNLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCO)C(=O)O)Cl |
Origin of Product |
United States |
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